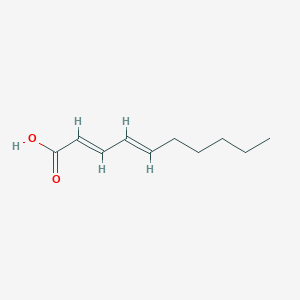
邻苯二甲酸二丙酯
描述
Dipropyl phthalate (DPP) is a phthalate ester, which is a class of chemicals commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates like DPP are also found in a variety of consumer products and have been the subject of environmental and health-related studies due to their widespread use and potential effects on human health .
Synthesis Analysis
科学研究应用
聚合物研究中的增塑剂
邻苯二甲酸二丙酯 (DPP) 通常用作生产聚合物的增塑剂。它被添加到塑料中以增加其柔韧性、透明度、耐用性和使用寿命。在聚合物研究中,DPP 因其在增强塑料性能,特别是聚氯乙烯 (PVC) 性能方面的功效而被研究。 研究人员研究了 DPP 的最佳浓度以获得所需的塑性及其对聚合物机械和热性能的影响 .
分析化学
在分析化学中,DPP 被用作仪器校准的标准物质。它用于色谱法和光谱法来确定各种样品中邻苯二甲酸酯的存在。 对 DPP 的分析有助于了解邻苯二甲酸酯从包装材料迁移到食品和饮料中的情况,这对食品安全法规至关重要 .
环境科学
DPP 在环境科学中因其作为潜在污染物的角色而受到关注。研究集中在 DPP 在不同环境条件下的降解及其对生态系统的长期影响。 研究还包括开发方法来检测和量化水和土壤样品中的 DPP,这有助于环境监测和保护工作 .
毒理学
在毒理学中,DPP 接受了其健康影响的检查。作为一种邻苯二甲酸酯,它因被归类为内分泌干扰物而受到关注。该领域的研究探索了 DPP 对人体健康的影响,特别是其对肝脏、肾脏和生殖系统的影响。 这项研究对于评估与邻苯二甲酸酯接触相关的风险和制定安全标准至关重要 .
材料科学
材料科学:探索 DPP 在新材料开发中的应用。利用其特性来创造具有改进特性的新型复合材料。 研究可能涉及将 DPP 掺入生物基材料以增强柔韧性或掺入电子材料以提高性能 .
食品和饮料行业
在食品和饮料行业中,关于 DPP 的研究集中在其从包装迁移到产品中的情况。分析食品和饮料中的 DPP 水平对于质量控制和确保消费者安全至关重要。 研究旨在了解影响邻苯二甲酸酯迁移的条件,并开发能够最大程度地降低这种风险的包装材料 .
作用机制
Target of Action
Dipropyl phthalate (DPP) is a phthalate ester, which are primarily used as plasticizers in the production of plastics and PVC resins
Mode of Action
The mode of action of DPP involves its interaction with these targets, leading to various changes in the body. One study found that DPP can be degraded by lipolytic enzymes such as fungal cutinase and yeast esterase . This suggests that DPP may interact with these enzymes, leading to its breakdown and the subsequent release of its constituents.
Biochemical Pathways
The degradation of dpp by lipolytic enzymes suggests that it may be involved in lipid metabolism
Pharmacokinetics
Like other phthalates, it is likely that dpp is absorbed through the gastrointestinal tract when ingested, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Phthalates in general are known to have potential hepatotoxic, teratogenic, and carcinogenic effects
Action Environment
Environmental factors can influence the action, efficacy, and stability of DPP. For example, the presence of certain enzymes can affect the rate at which DPP is degraded . Additionally, factors such as pH and temperature can also influence the stability and efficacy of DPP .
安全和危害
未来方向
属性
IUPAC Name |
dipropyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHNKCZKNAJROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Record name | DI-N-PROPYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5031133 | |
| Record name | Di-n-propylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-n-propyl phthalate is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | DI-N-PROPYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Di-n-propylphthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
579 to 581 °F at 760 mmHg (NTP, 1992) | |
| Record name | DI-N-PROPYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.071 at 77 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | DI-N-PROPYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.000132 [mmHg] | |
| Record name | Di-n-propylphthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
131-16-8 | |
| Record name | DI-N-PROPYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dipropyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-n-propylphthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropyl phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Di-n-propylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5031133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI-N-PROPYLPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USP5Y77SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for dipropyl phthalate?
A1: Dipropyl phthalate has the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. Spectroscopic data, including NMR and IR, can be found in various studies. For example, one study used gas chromatography-mass spectrometry (GC-MS) to analyze DPP and other phthalates in various matrices, including sediment, soil, and food. []
Q2: How does dipropyl phthalate perform under various environmental conditions?
A2: DPP can leach from plastic materials into the environment, posing potential risks to ecosystems and human health. [, , ] Its stability and degradation pathways in different environmental compartments, such as water and soil, have been investigated. [, ] Studies have explored ozonation as a method to degrade DPP in aqueous solutions, demonstrating its effectiveness in removing this phthalate. []
Q3: Are there concerns about dipropyl phthalate leaching from recycled paperboard used in food packaging?
A3: Yes, there are concerns about DPP migration from recycled paperboard used in food packaging. Studies have investigated the efficiency of various barrier materials in preventing DPP set-off and transfer to food simulants during storage. [, ] This research highlights the importance of barrier functionality in ensuring food safety when using recycled paperboard.
Q4: What are the known toxicological effects of dipropyl phthalate?
A4: Research suggests that DPP, like other phthalates, can act as an endocrine disruptor, interfering with hormonal systems in various organisms, including humans. [, , , , ] Studies have investigated its effects on aquatic organisms, such as zebrafish embryos and the freshwater shrimp Neocaridina denticulate, observing developmental toxicity and alterations in gene expression related to immune and metabolic functions. [, , , ]
Q5: Does dipropyl phthalate exposure pose risks to humans?
A5: Humans can be exposed to DPP through various routes, including ingestion of contaminated food and water, inhalation, and dermal contact. [, , ] Studies have detected DPP in human samples, such as blood, urine, and breast milk, highlighting potential exposure concerns. [, ] Research also suggests potential links between phthalate exposure and health issues like endocrine disruption and developmental effects. [, , , ]
Q6: What analytical methods are used to detect and quantify dipropyl phthalate?
A6: Various analytical techniques are employed to detect and quantify DPP in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used due to its sensitivity and ability to separate and identify different phthalates. [, , , , , ] Other methods include high-performance liquid chromatography (HPLC) with UV or MS detection, and enzyme-linked immunosorbent assays (ELISA). [, , , ] Solid-phase extraction (SPE) is a common sample preparation technique used to extract and concentrate DPP from complex matrices before analysis. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)




![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)
